

Fenticonazole nitrate chiral separation

levorotatory dextrorotatory

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Compound Focus: Fenticonazole Nitrate

CAS No.: 73151-29-8

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Rationale for Chiral Separation

Fenticonazole nitrate is a broad-spectrum antifungal agent marketed as a **racemic mixture** (a 50:50 mix of both enantiomers) [1] [2]. However, its two enantiomers exhibit significant differences in biological activity and pharmacokinetics, making their separation and individual analysis crucial [2].

Aspect	Key Finding
Antifungal Activity	The levorotatory (R-(-)-) enantiomer demonstrates greater antibacterial activity than the racemate and the dextrorotatory form [1] [2].
Pharmacokinetics	In female rats, the (+)-(S)-enantiomer showed faster absorption and elimination compared to the (-)-(R)-enantiomer [2].
Analytical Need	Development of precise chiral separation methods is essential for pharmacokinetic studies, therapeutic drug monitoring, and environmental impact assessments [2].

Methods for Separation and Analysis

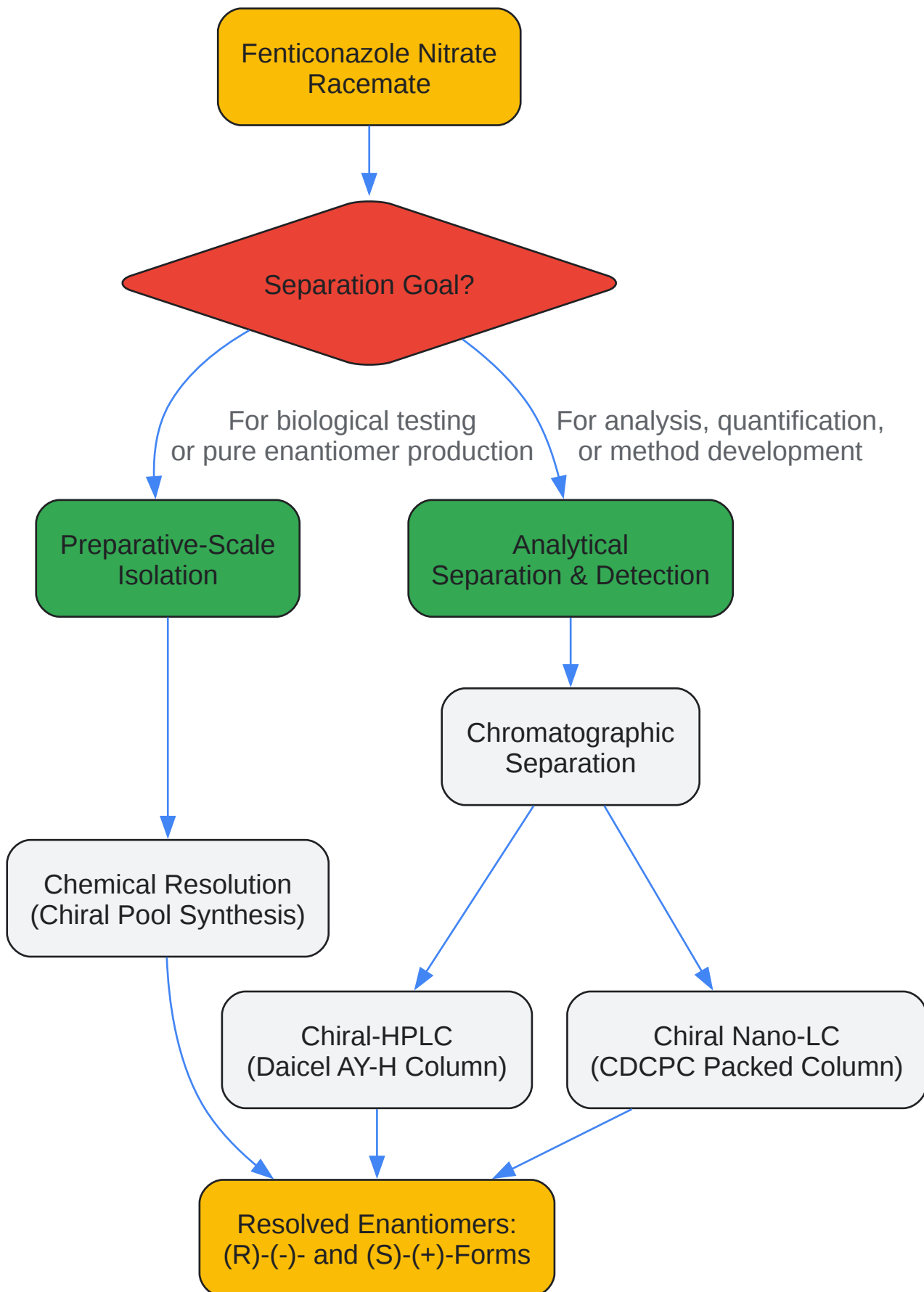
Researchers have successfully employed several chromatographic techniques to separate **Fenticonazole nitrate** enantiomers. The table below summarizes two validated methods:

Method	Chiral Stationary Phase (CSP)	Mobile Phase	Key Parameters
Chiral-HPLC [3]	Daicel AY-H analytical column (250 mm x 4.6 mm, 5 μ m)	n-hexane : isopropanol : diethylamine (85:15:0.15, v/v)	Flow rate: 1.0 mL/min Detection: 254 nm Column temperature: 35°C
Chiral Nano-LC [4]	Lab-packed capillary column with Cellulose 3,5-Dichlorophenylcarbamate (CDCPC)	Optimized with buffers (e.g., ammonium bicarbonate, pH 9) and organic modifiers (e.g., acetonitrile)	Flow rate: ~400 nL/min

Besides direct chromatographic methods, a **chemical resolution method** is described in a patent. This involves forming diastereomeric salts with a chiral acid like L-camphorsulfonic acid to separate the intermediate, (R)-(-)-2-(1H-imidazolyl-1)-(2,4-dichlorophenyl) ethanol, which is then used to synthesize the desired enantiomer [1].

Workflow for Chiral Separation

The following diagram illustrates the general decision-making and experimental workflow for separating **Fenticonazole nitrate** enantiomers, integrating the methods discussed above.



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Key Experimental Protocols

For practical implementation in the laboratory, here are the detailed protocols for the two main chromatographic methods.

Chiral-HPLC Method for Analytical Separation [3]

This method is established for the separation and determination of **fenticonazole nitrate** enantiomers.

- **1. Instrument Setup:** Use an HPLC system equipped with a UV detector.
- **2. Column:** Daicel AY-H analytical column (250 mm x 4.6 mm, 5 μ m).
- **3. Mobile Phase:** Prepare a mixture of **n-hexane, isopropanol, and diethylamine** in a volume ratio of **85:15:0.15**.
- **4. Chromatographic Conditions:**
 - **Flow Rate:** 1.0 mL/min
 - **Detection Wavelength:** 254 nm
 - **Column Temperature:** 35°C
- **5. Procedure:** Inject the racemic **fenticonazole nitrate** sample. Under these conditions, the (-)-enantiomer is completely separated from its (+)-counterpart with a resolution (R_s) of not less than 1.5.

Chemical Resolution for (R)-(-)-Enantiomer Intermediate [1]

This patent-described method is used for obtaining a key enantiomerically pure intermediate.

- **1. Dissolution:** Take 2-(1H-imidazolyl-1)-1 (2,4-dichlorophenyl) ethanol racemate and dissolve it in acetone.
- **2. Reaction:** Heat the solution to 42°C. Add an acetone solution of **L-camphorsulfonic acid** and stir at 42°C for about 30 minutes.
- **3. Isolation:** Cool the mixture to allow the formation of a white precipitate, then filter to obtain a white flakey solid (the diastereomeric salt).
- **4. Liberation of Enantiomer:** Suspend the white solid in deionized water. Add NaHCO_3 to adjust the water liquid to pH 7-8. Extract the water layer with dichloromethane (CH_2Cl_2) three times.
- **5. Purification:** Combine the dichloromethane layers and wash three times with a saturated NaCl aqueous solution. Dry the dichloromethane solution over anhydrous magnesium sulfate for 1 hour,

filter, and evaporate the solvent to dryness to get crystals.

- **6. Recrystallization:** Recrystallize the crystals from ethanol to obtain pure **(R)-(-)-2-(1H-imidazolyl-1)-(2,4-dichlorophenyl) ethanol**.
 - **Measured Properties:** Melting point (mp) = 113–114°C; Specific Rotation $[\alpha]_{D^{20}} = -100.10^\circ$ (C 1.0 MeOH).

The **levorotatory (R-(-)) enantiomer** of **Fenticonazole nitrate** shows the most promising antifungal activity [1] [2]. The described chiral-HPLC and nano-LC methods provide robust tools for its analysis and quantification, which are vital for advancing enantiomer-specific drug development.

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To cite this document: Smolecule. [Fenticonazole nitrate chiral separation levorotatory dextrorotatory]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b527918#fenticonazole-nitrate-chiral-separation-levorotatory-dextrorotatory>]

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